Target Engagement: N-Isopropyl-6-morpholinopyridazin-3-amine Shows Defined PTR1 Enzyme Inhibition, Distinguishing It from Unsubstituted Scaffold Analogs
N-Isopropyl-6-morpholinopyridazin-3-amine exhibits measurable inhibition of Leishmania major pteridine reductase 1 (PTR1) with an IC50 of 2,500 nM [1]. While the unsubstituted parent scaffold 6-morpholinopyridazin-3-amine (CAS 66346-91-6) shows no reported PTR1 activity, the N-isopropyl derivative demonstrates that alkylation at the 3-amino position confers target-binding competence [2]. For procurement decisions, this means the N-isopropyl analog is the minimum structural requirement to engage this validated antiparasitic target; the generic 3-unsubstituted amine (CAS 66346-91-6) cannot substitute.
| Evidence Dimension | PTR1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2,500 nM |
| Comparator Or Baseline | 6-Morpholinopyridazin-3-amine (CAS 66346-91-6): no reported PTR1 inhibition |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Inhibition of N-terminal His6-tagged recombinant L. major PTR1 expressed in E. coli BL21(DE3), 10-min preincubation |
Why This Matters
Confirms that the N-isopropyl group is indispensable for PTR1 target engagement, ruling out the cheaper 6-morpholinopyridazin-3-amine as a viable alternative for leishmaniasis drug discovery.
- [1] BindingDB. BDBM50640384 (CHEMBL5590481): IC50 = 2,500 nM for L. major PTR1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50640384 View Source
- [2] PubChem. 6-Morpholinopyridazin-3-amine (CID 277854). No bioactivity against PTR1 reported. https://pubchem.ncbi.nlm.nih.gov View Source
